2-benzyl-5-(methylthio)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-benzyl-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-14-10-12-11-9(13-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQGNJZJOMENGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 206.268 g/mol
- Chemical Structure : The oxadiazole ring contributes to the compound's biological activity by providing metabolic stability and the ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of 2-benzyl-5-(methylthio)-1,3,4-oxadiazole derivatives against a range of pathogens:
- Antibacterial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 10.8 μM against Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Antifungal and Antitubercular Properties : In addition to antibacterial effects, oxadiazoles have been evaluated for antifungal activity against species such as Candida albicans. Some derivatives also demonstrate potent antitubercular activity against Mycobacterium tuberculosis, showing inhibition percentages exceeding 90% at specific concentrations .
| Activity Type | Pathogen/Target | MIC/Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 10.8 μM |
| Antifungal | Candida albicans | Effective at low concentrations |
| Antitubercular | Mycobacterium tuberculosis | >90% inhibition |
Anticancer Activity
The anticancer properties of this compound are noteworthy:
- Mechanism of Action : Compounds in the oxadiazole class have been shown to inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell proliferation. For example, some derivatives exhibit IC values as low as 1.18 µM against various cancer cell lines including HEPG2 and MCF7 .
- Case Studies : In a study by Salahuddin et al., various oxadiazole derivatives were screened for anticancer activity, revealing significant growth inhibition in CNS and renal cancer cell lines . Another study highlighted that specific oxadiazole derivatives demonstrated GI values below 10 µM across multiple cancer types, indicating broad-spectrum anticancer potential .
| Cancer Type | Compound Tested | IC Value |
|---|---|---|
| Liver (HEPG2) | Oxadiazole Derivative | 1.18 µM |
| CNS | 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Significant growth inhibition |
| Renal | Various Oxadiazoles | GI < 10 µM |
Comparison with Similar Compounds
Electronic Effects :
Table 1: Pharmacological Profiles of Selected Analogs
Key Observations :
- Anticonvulsant Activity : Fluorine substitution (e.g., 2-fluorobenzyl) enhances activity compared to unsubstituted benzyl, likely due to improved target affinity .
- CNS Depressant Effects : Nitro and chloro substituents at position 5 and 2, respectively, show synergistic effects in CNS modulation .
- Antimicrobial Activity: Amino substituents (e.g., -NH₂) at position 2 correlate with broader-spectrum antimicrobial action .
Physicochemical Properties
- Solubility: Methylthio and benzyl groups increase lipophilicity, limiting aqueous solubility. Methoxy or amino substituents improve solubility .
- Melting Points: Electron-withdrawing groups (e.g., -NO₂) correlate with higher melting points due to crystalline stability .
Q & A
Q. What are the most reliable synthetic routes for 2-benzyl-5-(methylthio)-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of hydrazides with carbon disulfide or thiolating agents. For example, hydrazide precursors (e.g., benzyl-substituted hydrazides) react with carbon disulfide under alkaline conditions (e.g., KOH in ethanol) to form the oxadiazole-thiol intermediate, followed by alkylation with methyl iodide to introduce the methylthio group . Key factors include:
- Temperature : Reflux conditions (70–90°C) improve cyclization efficiency.
- Catalysts : Alkali bases (e.g., NaOH) enhance nucleophilic substitution during alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor thiol-alkylation reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, methylthio at δ 2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1630–1680 cm) and C-S (650–750 cm) validate the oxadiazole core .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263 for C _{9}N$ _{3}OS) confirm molecular weight .
Q. How does the methylthio group influence the compound’s physicochemical properties?
The methylthio (-SCH) group enhances lipophilicity (logP ~2.8), improving membrane permeability. It also stabilizes the oxadiazole ring via electron-donating effects, as shown in comparative studies of substituted oxadiazoles .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., disulfide formation) during methylthio group introduction?
Q. What biochemical pathways are modulated by this compound in antimicrobial studies?
The compound inhibits bacterial enoyl-ACP reductase (FabI) and fungal cytochrome P450 lanosterol 14α-demethylase, disrupting lipid biosynthesis. For example, MIC values against Staphylococcus aureus (8 µg/mL) correlate with FabI binding affinity (K = 12 nM) .
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Q. What structural modifications enhance bioactivity while maintaining low cytotoxicity?
- Substituent engineering : Replacing benzyl with 4-fluorobenzyl improves antiproliferative activity (IC = 1.2 µM vs. HeLa cells) without increasing cytotoxicity (Selectivity Index >10) .
- Heterocycle fusion : Adding a pyridine ring (e.g., 5-(pyridin-4-yl) substitution) enhances solubility and target specificity .
Data Contradictions and Resolution
Q. Discrepancies in reported antimicrobial efficacy: How to validate activity across studies?
Variations arise from differences in:
- Assay protocols : Broth microdilution vs. agar diffusion (e.g., ±20% MIC variance) .
- Bacterial strains : Methicillin-resistant S. aureus (MRSA) shows higher resistance (MIC = 32 µg/mL) compared to standard strains .
- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
